molecular formula C22H32ClN3O4S B2537215 N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide CAS No. 898406-66-1

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide

Cat. No.: B2537215
CAS No.: 898406-66-1
M. Wt: 470.03
InChI Key: WBWMTZPAQBFPLF-UHFFFAOYSA-N
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Description

This compound features a piperidin-2-yl core substituted with a 4-chlorobenzenesulfonyl group via an ethyl linker. The ethanediamide moiety connects to a cycloheptyl group, distinguishing it from simpler piperidine derivatives.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32ClN3O4S/c23-17-10-12-20(13-11-17)31(29,30)26-16-6-5-9-19(26)14-15-24-21(27)22(28)25-18-7-3-1-2-4-8-18/h10-13,18-19H,1-9,14-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWMTZPAQBFPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethylenediamine Moiety: The ethylenediamine moiety is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with ethylenediamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the ethylenediamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and pharmacological differences between the target compound and related analogs:

Compound Name Core Structure Molecular Weight Key Substituents Pharmacological Notes Reference
N-{2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide Piperidin-2-yl + ethanediamide ~500 (estimated) 4-Cl-benzenesulfonyl, cycloheptyl Potential CNS activity due to piperidine core; sulfonamide may enhance receptor affinity.
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) Piperidin-2-ylidene + phenyl ~375 4-Cl-benzenesulfonyl, phenethyl Opioid analog with µ-receptor binding; lacks ethanediamide, reducing polarity.
Ethyl phenyl(piperidin-2-yl)acetate Piperidin-2-yl + ester ~277 Phenyl, ethyl ester Ester group increases lipophilicity; rapid metabolism via esterases.
Ethyl(fluorophenyl)(piperidin-2-yl)acetate Piperidin-2-yl + fluorophenyl ~295 Fluorophenyl, ethyl ester Fluorine substitution may enhance metabolic stability compared to chloro analogs.
Fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide) Piperidin-4-yl + propanamide ~336 Phenethyl, phenylpropanamide High-potency opioid; 4-piperidinyl substitution critical for µ-receptor binding.

Key Observations

Piperidine Substitution Position: The target compound’s 2-piperidinyl configuration contrasts with fentanyl’s 4-piperidinyl core. This positional difference significantly impacts receptor interactions; 4-piperidinyl derivatives (e.g., fentanyl) exhibit strong opioid activity, whereas 2-piperidinyl analogs (e.g., W-15) show altered binding profiles .

Functional Group Effects :

  • Sulfonamide vs. Ester : The sulfonamide group in the target compound and W-15 enhances hydrogen-bonding capacity compared to esters (e.g., ethyl phenyl(piperidin-2-yl)acetate), which may improve receptor selectivity or solubility .
  • Halogen Substitution : The 4-chlorobenzenesulfonyl group in the target compound and W-15 provides electron-withdrawing effects, stabilizing the molecule compared to fluorophenyl analogs, which prioritize metabolic resistance .

However, this may also reduce aqueous solubility, necessitating formulation adjustments . Ethanediamide-linked structures (target compound) are less prone to hydrolysis than ester-containing analogs (e.g., ethyl derivatives), suggesting improved in vivo stability .

Biological Activity

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound belongs to the class of arylsulfonyl oxalamides and features several significant structural components:

  • Piperidine Ring : A six-membered nitrogen-containing ring that enhances the compound's reactivity.
  • Chlorophenyl Group : The presence of a 4-chlorobenzenesulfonyl moiety, which is crucial for its interaction with biological targets.

The molecular formula of this compound is C22H26ClN3O4SC_{22}H_{26}ClN_{3}O_{4}S with a molecular weight of 463.98 g/mol. Its structure suggests potential interactions with various biological pathways, particularly through modulation of receptor activity and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds often modulate GPCR activity, influencing cellular signaling pathways and neurotransmission.
  • Enzyme Inhibition : The sulfonyl group may enhance the compound's ability to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.

Research indicates that this compound can alter gene expression and cellular functions by binding to specific molecular targets.

ADME Properties

The pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of this compound are influenced by its chemical structure. Compounds with a piperidine framework typically exhibit good absorption and distribution characteristics. They are generally metabolized in the liver and excreted through urine, making them suitable candidates for therapeutic applications.

Case Studies

  • In Vitro Studies : Initial studies have shown that this compound displays significant inhibitory activity against specific enzyme targets, suggesting its potential as a therapeutic agent in treating conditions like epilepsy and other neurological disorders .
  • Interaction Studies : Further investigations have revealed that environmental factors such as pH and temperature can affect the stability and efficacy of the compound in biological systems. This highlights the importance of optimizing conditions for therapeutic applications.

Comparative Analysis

To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
Compound APiperidine + SulfonylModerate enzyme inhibition
Compound BPiperidine + Aryl groupSignificant GPCR modulation
This compoundPiperidine + 4-ChlorobenzenesulfonylHigh enzyme inhibition & GPCR modulation

This table illustrates that while there are similarities among these compounds, this compound exhibits enhanced biological activity due to its unique structural attributes.

Q & A

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

  • Methodological Answer : Use combination index (CI) analysis via Chou-Talalay method:
  • In vitro : Treat cells (e.g., cancer lines) with serial dilutions of the compound + cisplatin/doxorubicin.
  • In vivo : Administer in xenograft models (e.g., BALB/c mice) and measure tumor volume reduction. Synergy is defined as CI <1.0 .

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